Methyl N-(ethoxycarbonyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate
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Overview
Description
Methyl N-(ethoxycarbonyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate is a synthetic organic compound It is characterized by its unique structure, which includes an ethoxycarbonyl group, a methoxy group, and a beta-alanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(ethoxycarbonyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate typically involves multi-step organic reactions. One common method includes:
Starting Materials: Beta-alanine, ethyl chloroformate, and 3-methoxy-3-oxopropylamine.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out in an inert atmosphere (e.g., nitrogen) and may require specific solvents (e.g., dichloromethane) and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(ethoxycarbonyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl N-(ethoxycarbonyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl N-(ethoxycarbonyl)-N-(3-hydroxy-3-oxopropyl)-beta-alaninate: Similar structure but with a hydroxy group instead of a methoxy group.
Ethyl N-(ethoxycarbonyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
Methyl N-(ethoxycarbonyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
CAS No. |
83732-54-1 |
---|---|
Molecular Formula |
C11H19NO6 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
methyl 3-[ethoxycarbonyl-(3-methoxy-3-oxopropyl)amino]propanoate |
InChI |
InChI=1S/C11H19NO6/c1-4-18-11(15)12(7-5-9(13)16-2)8-6-10(14)17-3/h4-8H2,1-3H3 |
InChI Key |
ZSNSGXMWUBZXTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(CCC(=O)OC)CCC(=O)OC |
Origin of Product |
United States |
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